REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[CH:8][C:5](C#N)=[C:4]([CH3:10])[CH:3]=1.C([O:15][CH:16]([N:20]([CH3:22])C)N(C)C)(C)(C)C>>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:8][CH:9]=1)[C:16](=[O:15])[NH:20][CH:22]=[CH:10]2
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Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C#N)C=C1)C
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Name
|
|
Quantity
|
47.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N(C)C)N(C)C
|
Control Type
|
UNSPECIFIED
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Setpoint
|
140 °C
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Type
|
CUSTOM
|
Details
|
was stirred at 140° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
(flask open to evaporate t-butanol)
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Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
ADDITION
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Details
|
diluted with water (600 mL)
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (500 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous was further extracted with ethyl acetate (250 mL)
|
Type
|
WASH
|
Details
|
the combined organics were washed with water (500 mL), brine (150 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residual oil was dissolved in ethanol (250 mL) at 80° C.
|
Type
|
ADDITION
|
Details
|
treated with 37% hydrochloric acid (250 mL) at such a rate as
|
Type
|
TEMPERATURE
|
Details
|
to maintain a solution
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 110° C. for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
ADDITION
|
Details
|
diluted with water (600 mL)
|
Type
|
STIRRING
|
Details
|
the resulting suspension stirred for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WAIT
|
Details
|
The filtered solid was slurried in diethyl ether (400 mL) for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=CNC(C2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |